2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(prop-2-en-1-yl)acetamide
Description
This compound is a synthetic imidazole derivative featuring a 4-bromophenylmethyl sulfanyl group at position 2, a hydroxymethyl substituent at position 5, and an N-allyl acetamide side chain.
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2S/c1-2-7-18-15(22)9-20-14(10-21)8-19-16(20)23-11-12-3-5-13(17)6-4-12/h2-6,8,21H,1,7,9-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVUCUBAXNPATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(prop-2-en-1-yl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions to form the imidazole core . The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable thiol reagent . The hydroxymethyl group is often added through a hydroxymethylation reaction using formaldehyde and a base . Finally, the acetamide group is introduced through an acylation reaction using acryloyl chloride and a suitable amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
The compound 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule that contains bromine, sulfur, fluorine, and imidazole parts.
IUPAC Name: 2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Molecular Formula: C20H19BrFN3O2S
Molecular Weight: 464.4 g/mol
Potential Applications
Research indicates that compounds containing imidazole moieties, similar to this compound, exhibit anticancer activity. One study synthesized imidazole derivatives and assessed their cytotoxic effects on colon (HT-29) and breast (MCF-7) carcinoma cell lines, with some compounds showing considerable cytotoxicity, particularly against HT-29 cells, suggesting potential for cancer therapy. The mechanism may involve interaction with molecular targets like enzymes or receptors, modulating the activity of proteins involved in cell signaling pathways to influence apoptosis and cell proliferation.
Additional compounds
Other similar compounds include:
Mechanism of Action
The mechanism of action of 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The bromophenyl group may interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their structure and activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related molecules from the provided evidence:
Key Observations:
Sulfur-Containing Groups :
- The sulfanyl (thioether) group in the target compound and NSC784921 is less oxidized than the sulfonyl group in Compound 29, affecting electron distribution and metabolic stability. Sulfonyl groups are often resistant to oxidative degradation but may reduce bioavailability due to increased polarity .
- The methylsulfinyl group in ’s compound introduces chirality, which could enhance selectivity in enzyme binding .
Acetamide Modifications :
- The allyl group in the target compound contrasts with the cyclopropyl (NSC784921) and benzylcarbamoyl (921847-01-0) groups. Allyl moieties are prone to metabolic oxidation but may enable covalent binding to biological targets .
Anticancer Activity (Hypothetical):
- Compound 29 () demonstrated anticancer activity in silico, attributed to its sulfonyl group’s electron-withdrawing effects, which may stabilize interactions with kinase active sites . The target compound’s bromophenyl and hydroxymethyl groups could similarly target hydrophobic pockets and hydrogen-bonding regions in enzymes like tyrosine kinases.
Solubility and Bioavailability:
- The hydroxymethyl group in the target compound and 921847-01-0 () likely improves aqueous solubility compared to NSC784921’s benzenesulfonyl group. However, the bromophenyl moiety may counteract this by increasing logP values .
Biological Activity
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(prop-2-en-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features several important functional groups:
- Imidazole moiety : Contributes to its biological activity.
- Bromophenyl group : Enhances lipophilicity and may influence binding to biological targets.
- Sulfanyl and hydroxymethyl groups : Potentially involved in redox reactions.
Molecular Formula
IUPAC Name
This compound
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound was tested against various strains of Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM, indicating moderate antibacterial activity compared to standard antibiotics like ceftriaxone .
Table 1: Antibacterial Efficacy of Related Compounds
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 40 |
| Ceftriaxone | S. aureus | 4 |
| Ceftriaxone | E. coli | 0.1 |
Anticancer Activity
The compound's imidazole structure suggests potential anticancer properties. Research indicates that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of DNA synthesis and interference with cell cycle progression . In particular, studies have shown that imidazole-based compounds can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: Anticancer Screening
In a screening study conducted on multicellular spheroids, a library of compounds, including those with imidazole structures, was evaluated for anticancer activity. The results indicated that several derivatives exhibited significant cytotoxic effects against tumor cells, suggesting that the imidazole moiety is critical for inducing cell death .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : The presence of sulfanyl and hydroxymethyl groups may lead to increased oxidative stress within target cells.
- Disruption of Membrane Integrity : The lipophilic nature of the bromophenyl group may facilitate membrane penetration, leading to cell lysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
